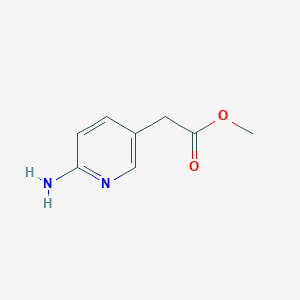

Methyl 2-(6-aminopyridin-3-yl)acetate

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity and its ability to participate in various chemical transformations. Pyridine derivatives serve as versatile building blocks in the construction of more complex molecular architectures, often playing a crucial role in the synthesis of novel therapeutic agents and functional materials. nih.govorganic-chemistry.org

Interdisciplinary Relevance of Aminopyridine-Ester Conjugates in Chemical Research

The conjugation of an amino group and an ester moiety to a pyridine ring, as seen in Methyl 2-(6-aminopyridin-3-yl)acetate, creates a molecule with multifaceted chemical character. Aminopyridines are recognized as important pharmacophores and are utilized in the development of drugs targeting a range of diseases. nih.gov The amino group can act as a hydrogen bond donor and a nucleophile, influencing molecular interactions and providing a site for further chemical modification. The methyl ester group, on the other hand, can be readily hydrolyzed or transformed into other functional groups, making it a valuable handle for synthetic elaboration. The interplay between these functional groups on the pyridine core makes aminopyridine-ester conjugates valuable intermediates in drug discovery and materials science.

Overview of Research Domains Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in several key research areas. Given its nature as a substituted aminopyridine, it is a prime candidate for investigation in medicinal chemistry, particularly in the synthesis of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine core is a common feature in many kinase inhibitors, and derivatives of this scaffold are actively being explored for therapeutic applications. nih.gov

Furthermore, the reactive sites on this compound make it a valuable intermediate for the synthesis of more complex heterocyclic systems. beilstein-journals.org The amino group can be acylated, alkylated, or used in cyclization reactions to form fused ring systems, such as imidazopyridines. beilstein-journals.org The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create larger, more elaborate structures. These transformations open up avenues for the creation of novel compounds with potentially interesting biological or material properties. For instance, related aminopyridine derivatives have been used in the synthesis of compounds evaluated for their ability to inhibit tumor cell growth. nih.gov

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 174891-02-2 | chemicalbook.combldpharm.comarctomsci.comhxchem.net |

| Molecular Formula | C₈H₁₀N₂O₂ | chemicalbook.comhxchem.net |

| Molecular Weight | 166.18 g/mol | chemicalbook.comhxchem.net |

| Appearance | White solid | chemicalbook.com |

Spectroscopic Data

¹H NMR (400 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78-7.82 | m | 1H | Pyridine H |

| 7.40-7.50 | m | 1H | Pyridine H |

| 6.59-6.62 | m | 1H | Pyridine H |

| 3.69-3.78 | s | 3H | OCH₃ |

| 3.50-3.60 | s | 2H | CH₂ |

Source: chemicalbook.com

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ | 167.3 |

Source: chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-(6-aminopyridin-3-yl)acetate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3,(H2,9,10) |

InChI Key |

NCFUUDBLLXKPLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=C(C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 6 Aminopyridin 3 Yl Acetate

Transformations Involving the Pyridine (B92270) Heterocycle

The reactivity of the pyridine ring in Methyl 2-(6-aminopyridin-3-yl)acetate is dictated by the interplay of the electron-withdrawing ring nitrogen and the electron-donating amino group. This leads to distinct patterns of electrophilic and nucleophilic substitution.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

Electrophilic Aromatic Substitution:

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orguoanbar.edu.iq The ring nitrogen exerts a deactivating effect, making reactions like nitration and halogenation challenging, often requiring harsh conditions. uoanbar.edu.iq However, the presence of the strongly activating amino group at the C-6 position significantly influences the regioselectivity of EAS reactions on this compound.

The amino group is an ortho-, para-director. In this molecule, the positions ortho and para to the amino group are C-5 and C-3, respectively. Given that the C-3 position is already substituted, electrophilic attack is anticipated to occur predominantly at the C-5 position, which is the most electron-rich site. uoanbar.edu.iq To control the high reactivity imparted by the amino group and prevent side reactions such as oxidation, the amino group can be protected, for instance, by acetylation. This strategy attenuates the activating influence of the amino group, allowing for more controlled substitutions. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / Acetic Acid | Methyl 2-(6-amino-5-bromopyridin-3-yl)acetate |

| Nitration | HNO₃ / H₂SO₄ (with caution) | Methyl 2-(6-amino-5-nitropyridin-3-yl)acetate |

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, where the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgnih.govwhiterose.ac.uk In this compound, the amino group at the C-6 position is a poor leaving group. Therefore, direct displacement of the amino group by a nucleophile is not a favored reaction pathway. For a nucleophilic substitution to occur on the ring, a good leaving group, such as a halogen, would need to be present at an activated position (C-2 or C-4). wikipedia.org

Ring-Opening and Rearrangement Reactions

While ring-opening reactions of pyridines are not common, they can be induced under specific conditions, often involving metal catalysts or highly reactive reagents. researchgate.netnih.gov For instance, sequential ring-opening and ring-closing reactions have been developed to convert substituted pyridines into other aromatic systems. wikipedia.orgresearchgate.net Such transformations, however, are highly specific and have not been explicitly reported for this compound.

Carbocation rearrangements leading to ring expansion are a known phenomenon in carbocyclic systems, driven by the relief of ring strain. nih.gov However, such rearrangements are less common for aromatic heterocyclic systems like pyridine.

Reactivity of the Aminopyridine Moiety

The exocyclic amino group and the acetate (B1210297) side chain are key sites for the functionalization of this compound.

Acylation Reactions, Including Carbamoylation

The amino group of this compound can readily undergo acylation with a variety of acylating agents to form the corresponding amides. This reaction is a common strategy for the synthesis of more complex derivatives. nih.gov

Carbamoylation , the formation of a urea (B33335) linkage, can be achieved by reacting the amino group with isocyanates or other carbamoylating agents. nih.gov This reaction introduces a carbamoyl (B1232498) moiety, which can be a key structural element in biologically active molecules. The reaction of an amine with an isocyanate is typically a rapid and high-yielding process.

Table 2: Representative Acylation and Carbamoylation Reactions

| Reaction Type | Reagent | Product Structure |

|---|---|---|

| Acylation | Acetyl chloride | Methyl 2-(6-acetamidopyridin-3-yl)acetate |

Alkylation Reactions (e.g., N-alkylation)

N-alkylation of the amino group in aminopyridines is a well-established transformation. nih.govresearchgate.net This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.govresearchgate.net The choice of solvent and base can be crucial for achieving high yields and preventing O-alkylation of the ester or dialkylation. In some cases, protecting the amino group, for example with a Boc group, can allow for controlled alkylation. nih.gov A patent describes the N-alkylation of aminopyridines using alkylating agents like alkyl carbonates or alcohols over a heterogeneous catalyst. researchgate.net

Table 3: General Conditions for N-Alkylation

| Alkylating Agent | Base | Solvent | General Product |

|---|---|---|---|

| Alkyl halide (e.g., Iodomethane) | K₂CO₃ | DMF | Methyl 2-(6-(methylamino)pyridin-3-yl)acetate |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by an acid or a base and involves the removal of water.

Furthermore, the active methylene (B1212753) group of the acetate side chain can participate in condensation reactions, such as the Knoevenagel condensation, with carbonyl compounds in the presence of a base. beilstein-journals.org This reaction would lead to the formation of a new carbon-carbon double bond.

A particularly relevant transformation for β-arylethylamines is the Pictet-Spengler reaction , which involves condensation with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.orgnih.govnih.govresearchgate.netnsf.gov For this compound to undergo a Pictet-Spengler reaction, the pyridine ring would need to be sufficiently activated for the electrophilic ring closure step. The reaction would proceed through the formation of an iminium ion intermediate.

Reactions at the Methyl Ester Functional Group

The methyl ester group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. researchgate.netlibretexts.org Base-catalyzed hydrolysis is known as saponification and is an irreversible process that results in the formation of a carboxylate salt. libretexts.orgjru.edu.in

The kinetics of ester hydrolysis are well-documented. For instance, the alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In the presence of excess base, the reaction can be treated as a pseudo-first-order process. chemrxiv.org Studies on the hydrolysis of pyridinecarboxamides, which are structurally related to the target molecule, show that the reaction rates are pH-dependent. researchgate.net For example, the hydrolysis of flonicamid, a pyridine derivative, is significantly faster in alkaline media compared to acidic or neutral conditions. researchgate.net

For this compound, hydrolysis would yield 2-(6-aminopyridin-3-yl)acetic acid and methanol (B129727). The rate of this reaction is influenced by the electronic properties of the aminopyridine ring. The amino group at the 6-position is an electron-donating group, which can influence the reactivity of the ester. The general mechanism for saponification involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org

Table 1: General Conditions for Ester Hydrolysis

| Reaction Type | Catalyst | Typical Reagents | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid | H₂O, H₂SO₄ or HCl | Carboxylic Acid, Alcohol |

Transesterification is the process of converting one ester into another by exchanging the alkoxy group with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.comyoutube.com

Base-Catalyzed Mechanism: A strong base, typically an alkoxide, deprotonates the alcohol, increasing its nucleophilicity for the attack on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, transesterification with a different alcohol (R'-OH) would produce a new ester, 2-(6-aminopyridin-3-yl)acetate-R', and methanol. To drive the reaction to completion, the methanol by-product is often removed, for example, by distillation. wikipedia.org This technique is widely applied in industrial processes like the synthesis of polyesters. wikipedia.org

Table 2: Hypothetical Transesterification Products of this compound

| Reactant Alcohol (R'-OH) | Expected Ester Product |

|---|---|

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 2-(6-aminopyridin-3-yl)acetate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-(6-aminopyridin-3-yl)acetate |

The methyl ester functional group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting esters to primary alcohols. adichemistry.comyoutube.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com The reduction of this compound would yield 2-(6-aminopyridin-3-yl)ethanol.

The resulting primary alcohol, 2-(6-aminopyridin-3-yl)ethanol, is a versatile intermediate for further chemical modifications. These transformations can include:

Oxidation: The primary alcohol can be oxidized back to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents.

Substitution: The hydroxyl group can be converted into a better leaving group and substituted by various nucleophiles.

Esterification: The alcohol can be reacted with a carboxylic acid or its derivative to form a new ester.

Table 3: Potential Transformations of 2-(6-aminopyridin-3-yl)ethanol

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC or DMP | Aldehyde |

| Oxidation (to Carboxylic Acid) | KMnO₄ or CrO₃ | Carboxylic Acid |

| O-Alkylation | Alkyl halide, Base | Ether |

Redox Chemistry of this compound and Analogues

The aminopyridine ring system in this compound is susceptible to both oxidation and reduction reactions, leading to a diverse range of derivatives.

The oxidation of aminopyridine derivatives can occur at several sites. A common reaction is the N-oxidation of the pyridine ring nitrogen. wikipedia.orgresearchgate.net The lone pair of electrons on the nitrogen atom can be oxidized by peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA) or peroxomonosulfuric acid (PMSA), to form the corresponding N-oxide. wikipedia.orgresearchgate.netacs.org A kinetic study of the oxidation of 3-aminopyridine (B143674) by PMSA showed that the reaction proceeds via a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net

For this compound, the primary site of oxidation is expected to be the pyridine nitrogen, yielding Methyl 2-(6-amino-1-oxido-pyridin-1-ium-3-yl)acetate. The amino group itself could also be oxidized under certain conditions. nih.gov In contrast to benzene derivatives, electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature. wikipedia.org

Table 4: Potential Oxidation Products

| Oxidizing Agent | Likely Site of Oxidation | Product Type |

|---|---|---|

| Peroxy acids (e.g., mCPBA) | Pyridine Nitrogen | N-oxide |

| Peroxomonosulfuric Acid (PMSA) | Pyridine Nitrogen/Amino Group | N-oxide or other oxidized species |

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring. Catalytic hydrogenation is a common method for this transformation, often employing catalysts based on nickel, cobalt, or ruthenium at elevated temperatures. wikipedia.org This reduction would convert the aromatic pyridine core into a saturated piperidine ring, yielding Methyl 2-(6-aminopiperidin-3-yl)acetate.

Depending on the reaction conditions and the catalyst used, the methyl ester group may also be reduced simultaneously. For example, using a strong reducing agent like LiAlH₄ could potentially reduce both the ester and the pyridine ring, though milder conditions can allow for selective reduction of the ring. wikipedia.org Another approach for modifying aminopyridines involves the reduction of nitro-substituted precursors. For example, 4-aminopyridine (B3432731) can be synthesized by the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids. semanticscholar.org

Table 5: Potential Reduction Products

| Reduction Method | Reagent(s) | Product Structure |

|---|---|---|

| Catalytic Hydrogenation | H₂, Ni/Co/Ru catalyst | Piperidine derivative |

| Metal-Acid Reduction | Fe, HCl | Can be used to form the amino group from a nitro precursor semanticscholar.org |

Derivatization Strategies for Enhancing Molecular Properties and Research Utility

Covalent Functionalization of the Amino Group

The exocyclic amino group on the pyridine (B92270) ring is a primary nucleophile, making it a versatile handle for covalent modification. Its reactivity allows for the introduction of diverse functionalities, profoundly influencing the molecule's properties and potential applications.

The primary amino group of Methyl 2-(6-aminopyridin-3-yl)acetate can be readily acylated, sulfonated, or converted into a urea (B33335), yielding derivatives with altered steric and electronic profiles.

Amide Bond Formation: Acylation of the amino group is a common strategy to introduce a variety of substituents. This reaction typically involves treating the parent compound with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. Alternatively, peptide coupling reagents (e.g., HATU, HOBt) can be employed to form an amide bond with a carboxylic acid, a method that offers broad functional group tolerance. The resulting N-acyl derivatives often exhibit modified solubility and hydrogen bonding capabilities.

Urea Bond Formation: The synthesis of urea derivatives can be achieved by reacting the amino group with an isocyanate. This reaction proceeds readily, forming a stable urea linkage. Alternatively, sequential treatment with phosgene (B1210022) or a phosgene equivalent, followed by an amine, can be used to generate unsymmetrical ureas. Urea derivatives are of significant interest as they can engage in bidentate hydrogen bonding, a valuable feature for molecular recognition. rsc.org

| Functionalization Type | Reagent Class | Common Examples | Resulting Linkage |

| Amidation | Acyl Halides, Anhydrides, Carboxylic Acids | Acetyl chloride, Benzoyl chloride, Acetic anhydride, Propionic acid (with HATU) | Amide |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl), Dansyl chloride | Sulfonamide |

| Urea Formation | Isocyanates, Carbamoyl (B1232498) Chlorides | Phenyl isocyanate, Methyl isocyanate | Urea |

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the amino group to prevent unwanted side reactions. organic-chemistry.org This is achieved through the use of protecting groups, which can be selectively removed later in the synthetic sequence. organic-chemistry.org

Common protecting groups for the amino functionality include carbamates, such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

tert-Butoxycarbonyl (Boc) Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu. A key feature of the Fmoc group is its lability to basic conditions, commonly being removed by treatment with a solution of piperidine (B6355638) in an aprotic solvent like DMF. agroipm.cn

The differential stability of these groups allows for an "orthogonal protection strategy." organic-chemistry.org For instance, if a molecule contained both a Boc-protected amine and an Fmoc-protected amine, one could be selectively removed without affecting the other, enabling site-specific modifications. organic-chemistry.orgwikipedia.org

| Protecting Group | Abbreviation | Common Protection Reagent | Standard Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA); HCl in Dioxane | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Acid, Base |

| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid (HBr); Sodium in liquid ammonia | Catalytic Hydrogenation |

Modifications at the Ester Position

The methyl ester of this compound provides another handle for derivatization, allowing for the introduction of new functional groups through modification of the carbonyl.

Amides: The methyl ester can be converted to a primary, secondary, or tertiary amide through aminolysis. This reaction involves heating the ester with a desired amine. The reaction can sometimes be slow and may require high temperatures or the use of a catalyst. A more general and efficient method involves a two-step process: first, the ester is saponified to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). The resulting carboxylate is then coupled to an amine using standard peptide coupling reagents (e.g., EDC, DCC, HATU) to form the amide bond.

Hydrazides: Reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent like methanol (B129727) or ethanol (B145695), yields the corresponding hydrazide. This reaction is usually efficient and provides a versatile intermediate. The resulting hydrazide can be further functionalized, for example, by reaction with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic systems.

Transesterification allows for the conversion of the methyl ester to other alkyl esters (e.g., ethyl, tert-butyl). This is typically achieved by heating the methyl ester in a large excess of the desired alcohol in the presence of an acid or base catalyst. For example, refluxing in ethanol with a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. This modification can be used to fine-tune properties such as solubility and metabolic stability.

Strategic Functionalization for Spectroscopic Probes and Tags

To study the biological interactions of this compound and its derivatives, it is often desirable to attach a reporter group, such as a fluorescent probe or an affinity tag. sciforum.net The nucleophilic amino group is the most common site for such modifications. nih.gov

Fluorescent Probes: The amino group can be labeled with a variety of fluorophores. For instance, reaction with dansyl chloride yields a highly fluorescent sulfonamide derivative that can be detected with high sensitivity. nih.govresearchgate.net Other common fluorescent labels that can be attached via reaction with their corresponding isothiocyanate or N-hydroxysuccinimidyl (NHS) ester derivatives include fluorescein (B123965) (FITC) and rhodamine (TRITC). These fluorescently tagged molecules are invaluable tools for fluorescence microscopy and other bio-imaging applications. nih.gov

Affinity Tags (Biotin): Biotin is a vitamin that binds with extremely high affinity to the proteins avidin (B1170675) and streptavidin. nih.gov This interaction is widely exploited in molecular biology for detection and purification. The amino group of this compound can be "biotinylated" by reacting it with an activated form of biotin, such as biotin-NHS ester or biotin-SS-pyridine. iris-biotech.de The resulting biotin-tagged molecule can be used in pull-down assays to identify binding partners or for immobilization on streptavidin-coated surfaces. nih.gov

| Tag Type | Example Reagent | Purpose | Detection/Application Method |

| Fluorescent Probe | Dansyl Chloride | Fluorescence Labeling | Fluorescence Spectroscopy, Microscopy |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Fluorescence Labeling | Flow Cytometry, Fluorescence Microscopy |

| Affinity Tag | Biotin-NHS Ester | Affinity Labeling/Purification | Western Blot (with Streptavidin-HRP), Pull-down assays |

Regioselective Derivatization Methodologies for Multifunctional Pyridines

This compound is a multifunctional pyridine derivative featuring three key reactive sites: a primary aromatic amino group at the 6-position, a methyl ester function on the acetate (B1210297) side chain at the 3-position, and the pyridine ring itself. This arrangement of functional groups allows for a variety of chemical modifications. The strategic, regioselective derivatization of this scaffold is crucial for developing new compounds with tailored electronic, steric, and physicochemical properties for use in chemical and materials science research. The selective modification of one functional group while preserving the others is a key challenge that can be addressed through careful selection of reagents and reaction conditions.

The binucleophilic nature of the 2-aminopyridine (B139424) moiety, which includes the exocyclic amino group and the endocyclic pyridinium (B92312) nitrogen, makes it a versatile building block for synthesizing fused heterocyclic systems. beilstein-journals.org The reactivity of each site can be modulated to direct derivatization to the desired position.

Derivatization of the Primary Amino Group

The primary amino group is often the most nucleophilic site and can be selectively targeted under various conditions.

N-Acylation and N-Sulfonylation: The amino group readily undergoes acylation with acid chlorides, anhydrides, or activated esters, and sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base. These reactions form stable amide and sulfonamide linkages, respectively. A notable method for N-acylation is the Goldberg reaction, which can be used to form N-aryl or N-acyl derivatives. mdpi.com

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation. Reductive amination, reacting the aminopyridine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-pyridyl ureas and thioureas. These derivatives can serve as intermediates for further cyclization reactions to generate complex heterocyclic structures, such as quinazoline-2,4-diones when reacted with anthranilic esters. nih.gov

Formation of Fused Heterocycles: The 2-aminopyridine moiety is a classic precursor for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org This transformation typically involves an initial reaction of the amino group with an α-haloketone (Tschitschibabin reaction) or similar bifunctional reagents, leading to a cyclocondensation that engages both the exocyclic amino group and the ring nitrogen. Modern variations utilize transition-metal catalysis to achieve this transformation under milder conditions. beilstein-journals.org

Table 1: Regioselective Derivatization Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| N-Acylation | R-COCl, Base | N-Acylaminopyridine | Anhydrous solvent, 0°C to RT |

| N-Sulfonylation | R-SO₂Cl, Base | N-Sulfonylaminopyridine | Anhydrous solvent, RT |

| Goldberg Reaction | N-Methylacetamide, CuI, K₃PO₄ | N-Methyl-N-pyridylacetamide | Toluene, reflux mdpi.com |

| Urea Formation | R-N=C=O | N-Aryl/alkyl-N'-pyridylurea | Aprotic solvent, RT nih.gov |

| Imidazo[1,2-a]pyridine (B132010) Synthesis | α-Haloketone | Imidazo[1,2-a]pyridine | Reflux in ethanol or DMF beilstein-journals.org |

Derivatization of the Acetate Side Chain

The methyl ester of the acetate side chain provides another handle for modification, typically after hydrolysis to the corresponding carboxylic acid.

Ester Hydrolysis: The methyl ester can be saponified to the carboxylic acid, 2-(6-aminopyridin-3-yl)acetic acid, under basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture). chemicalbook.com Alternatively, acidic hydrolysis can be employed. chemicalbook.com This conversion is often the first step to enable further modifications.

Amide Bond Formation: Once converted to the carboxylic acid, the side chain can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically facilitated by standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reduction to an Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, 2-(6-aminopyridin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be used in etherification or other reactions.

Table 2: Derivatization Reactions of the Acetate Side Chain

| Reaction Type | Reagent(s) | Intermediate/Product | General Conditions |

|---|---|---|---|

| Ester Hydrolysis | NaOH or LiOH, H₂O/MeOH | Carboxylic Acid | RT to 60°C chemicalbook.com |

| Amide Coupling | R¹R²NH, Coupling Agent (e.g., HATU) | Amide | Anhydrous DMF or CH₂Cl₂, RT |

| Ester Reduction | LiAlH₄ | Primary Alcohol | Anhydrous THF or Et₂O, 0°C to RT |

Derivatization of the Pyridine Ring

The pyridine ring itself can undergo substitution, although it is generally less reactive towards electrophilic substitution than benzene (B151609). The positions for substitution are directed by the existing amino and acetate groups.

Electrophilic Aromatic Substitution: The powerful electron-donating amino group at the 6-position activates the ring towards electrophilic attack, primarily at the 5- and 3-positions. However, the presence of the acetate group at position 3 complicates this. Halogenation (bromination or chlorination) is a common electrophilic substitution reaction for aminopyridines.

Transition Metal-Catalyzed Cross-Coupling: A more versatile strategy for functionalizing the pyridine ring involves converting one of the ring positions into a halide or triflate, which can then participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). For instance, starting with a precursor like Methyl 2-(6-chloropyridin-3-yl)acetate allows for coupling reactions at the 6-position to introduce aryl, alkyl, or amino groups. nih.gov

Table 3: Derivatization Reactions of the Pyridine Ring

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halogenated Pyridine | Aprotic solvent, RT |

| Suzuki Coupling (from halo-precursor) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Pyridine | Toluene/H₂O or Dioxane/H₂O, 80-100°C |

| Buchwald-Hartwig Amination (from halo-precursor) | Amine, Pd catalyst, Base | Amino-substituted Pyridine | Toluene or Dioxane, 80-110°C |

Through the regioselective application of these methodologies, the molecular framework of this compound can be systematically elaborated, enabling the exploration of structure-activity relationships and the development of novel molecules for diverse research applications.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For Methyl 2-(6-aminopyridin-3-yl)acetate, experimental data has been reported in deuterated methanol (B129727) (CD₃OD). chemicalbook.com The signals are assigned as follows: The three protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The singlet corresponding to the methyl ester protons is found upfield (δ 3.7-3.8 ppm), and the methylene (B1212753) protons adjacent to the pyridine ring appear as a singlet around δ 3.5-3.6 ppm. chemicalbook.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| H-2 (Pyridine) | 7.78-7.82 | d | 1H |

| H-4 (Pyridine) | 7.40-7.50 | dd | 1H |

| H-5 (Pyridine) | 6.59-6.62 | d | 1H |

| -OCH₃ (Ester) | 3.69-3.78 | s | 3H |

| -CH₂- (Methylene) | 3.50-3.60 | s | 2H |

| Data sourced from a 400 MHz spectrum in CD₃OD. chemicalbook.com |

¹³C NMR Analysis: While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would show eight distinct carbon signals. The ester carbonyl carbon (C=O) would be the most downfield signal, typically in the δ 170-175 ppm range. The carbons of the pyridine ring would appear between δ 110 and 160 ppm. The methylene carbon (-CH₂) and the methyl ester carbon (-OCH₃) would be observed in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C=O (Ester) | ~172 |

| C-6 (Pyridine) | ~158 |

| C-2 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~138 |

| C-3 (Pyridine) | ~125 |

| C-5 (Pyridine) | ~108 |

| -OCH₃ (Ester) | ~52 |

| -CH₂- (Methylene) | ~38 |

To confirm the assignments made in 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-2 and H-5), confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It would be used to definitively assign each carbon signal by correlating the pyridine proton signals (H-2, H-4, H-5), the methylene signal (-CH₂-), and the methyl signal (-OCH₃) to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to four bonds). This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the methylene protons (-CH₂-) to the ester carbonyl carbon and to carbons C-3, C-2, and C-4 of the pyridine ring. Additionally, the methyl ester protons (-OCH₃) would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show a spatial correlation between the methylene protons (-CH₂-) and the H-2 and H-4 protons on the pyridine ring, confirming the orientation of the acetate (B1210297) side chain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a vital technique for confirming the molecular weight of a compound and investigating its structure through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol ), ESI-MS analysis shows a prominent ion at a mass-to-charge ratio (m/z) of 167.3, which corresponds to the [M+H]⁺ species. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is frequently used in synthetic chemistry to monitor the progress of reactions. For instance, the synthesis of this compound can be monitored by LC-MS to confirm the consumption of starting materials and the formation of the desired product. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, providing definitive confirmation of its chemical formula.

For this compound, the theoretical exact mass of the protonated molecule ([C₈H₁₁N₂O₂]⁺) is 167.08150 Da. An experimental HRMS measurement that matches this theoretical value would unequivocally confirm the molecular formula of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester (C=O) | Stretching | 1735 - 1750 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

| Ester (C-O) | Stretching | 1150 - 1250 |

| Amine (N-H) | Bending | 1550 - 1650 |

The IR spectrum would be dominated by a strong, sharp absorption from the ester carbonyl (C=O) stretch. The N-H stretching of the primary amine group would appear as two distinct bands in the high-frequency region. The C-O stretching of the ester and various C-H bending and aromatic ring vibrations would provide further structural confirmation. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical and chemical properties.

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. For this compound, both high-performance liquid chromatography and chiral chromatography serve specific and critical roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, prized for its high resolution, speed, and sensitivity. It is the preferred method for assessing the purity of pharmaceutical intermediates and active ingredients. americanpharmaceuticalreview.com

For aminopyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. cmes.orghelixchrom.comhelixchrom.com This method uses a nonpolar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The inherent basicity of the aminopyridine moiety necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention times. helixchrom.comhelixchrom.com Typically, a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol is used. cmes.org

Preparative HPLC extends the utility of this technique from analysis to purification. teledynelabs.comnih.gov By using larger columns and higher flow rates, significant quantities of a target compound can be isolated from synthesis reaction mixtures or impurity-rich samples. teledynelabs.comnih.gov Cation-exchange chromatography can also be a valuable tool for purifying aminopyridine derivatives by leveraging the basic nature of the pyridine nitrogen. nih.gov

Below is an interactive table summarizing typical HPLC conditions used for the analysis of related aminopyridine compounds.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like aminopyridine derivatives. cmes.orgsielc.com |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate buffer) | The organic modifier controls the elution strength, while the buffer maintains a stable pH to ensure consistent ionization state and peak shape of the basic analyte. cmes.org |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, suitable for simple mixtures. Gradient elution, where the mobile phase composition changes over time, is used for complex samples containing compounds with a wide range of polarities. helixchrom.com |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical columns to ensure efficient separation without excessive analysis time. cmes.orgsielc.com |

| Detection | UV-Vis Detector (e.g., at 280 nm) | The pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. cmes.org |

| Column Temp. | 25 - 35 °C | Maintaining a constant temperature ensures reproducible retention times. cmes.org |

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized sub-type of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.org This separation is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgwikipedia.org

However, this compound is an achiral molecule. It does not possess a chiral center and therefore does not exist as a pair of enantiomers. Its structure is superimposable on its mirror image.

Therefore, chiral chromatography is not an applicable technique for the separation or analysis of this compound itself.

While not relevant to this specific compound, the principle of chiral separation is fundamental for many other pharmaceutical compounds. For a molecule to be separated by chiral chromatography, it must be chiral. wikipedia.org For example, if a chiral center were introduced to the acetate side chain, such as in 2-arylpropionic acid derivatives or various pyridazinone derivatives, chiral HPLC would be essential to resolve the resulting enantiomers. nih.govnih.gov In such cases, polysaccharide-based CSPs are often effective. wikipedia.org The development of methods to separate chiral pyridine derivatives is an active area of research, crucial for producing enantiomerically pure compounds for various applications. acs.orgrsc.orgacs.org

Theoretical and Computational Investigations of Methyl 2 6 Aminopyridin 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-(6-aminopyridin-3-yl)acetate, these methods can predict its three-dimensional structure, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are instrumental in determining the optimized molecular geometry of this compound. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For similar pyridine (B92270) derivatives, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

The energy landscape of a molecule describes the potential energy of its various conformations. By performing a conformational analysis using DFT, researchers can identify the most stable conformer (the one with the lowest energy) of this compound. This is crucial as the biological activity of a molecule is often dictated by its preferred shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-NH2 | ~1.37 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-CH3 | ~1.44 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C-NH2 | ~119° | |

| O=C-O | ~124° | |

| Note: These are representative values based on general knowledge of similar structures and are not from a specific study on this exact molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For aminopyridine derivatives, the HOMO is often localized on the electron-rich pyridine ring and the amino group, while the LUMO is typically distributed over the pyridine ring and any electron-withdrawing substituents. researchgate.net In the case of this compound, the ester group would also influence the distribution and energy of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for a Generic Aminopyridine Derivative

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Note: These values are illustrative and would need to be calculated specifically for this compound. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.orgresearchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are the most likely sites for hydrogen bonding and electrophilic interactions. researchgate.netchempedia.info The amino group's hydrogen atoms and the methyl group's hydrogen atoms would likely show a positive potential (blue).

Molecular Docking and Ligand-Protein Interaction Modeling (focused on chemical binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might bind to a protein target. nih.govnih.gov The process involves placing the ligand in the binding site of a protein and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov

Studies on various aminopyridine derivatives have shown that they can act as inhibitors for a range of protein targets, including kinases and other enzymes. nih.govrsc.org The binding is typically governed by a combination of interactions, including:

Hydrogen bonds: The amino group and the pyridine nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, in studies on aminopyrazine inhibitors of the Nek2 kinase, the aminopyrazine ring was observed to form two hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Similar interactions could be anticipated for this compound with relevant protein targets.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or property descriptors of a set of compounds with a particular property, such as biological activity or a physicochemical characteristic. These models are expressed as mathematical equations and can be used to predict the properties of new, untested compounds.

For aminopyridine derivatives, QSPR models have been developed to predict various activities, including their potential as anticancer agents or enzyme inhibitors. nih.gov The descriptors used in these models can be derived from the molecular structure and can be of different types:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Quantum chemical descriptors: HOMO and LUMO energies, dipole moment, charges on atoms.

A hypothetical QSPR model for a biological activity of aminopyridine acetates might look like: Activity = c0 + c1(LogP) + c2(HOMO energy) + c3*(Molecular Surface Area) Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of a training set of molecules. Such models can guide the synthesis of new derivatives of this compound with potentially enhanced properties.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction and the factors that control its outcome.

The synthesis of this compound can be achieved through the esterification of 2-(6-aminopyridin-3-yl)acetic acid. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

A computational study of this reaction would involve:

Modeling the structures of the reactants, intermediates, and transition states.

Calculating the activation energies for each step of the reaction.

Such studies on similar esterification reactions have provided detailed insights into the role of the catalyst and the nature of the intermediates. acs.org For the esterification of 2-(6-aminopyridin-3-yl)acetic acid, computational analysis could help to understand the protonation steps, the nucleophilic attack of methanol on the protonated carbonyl carbon, and the subsequent elimination of water to form the final ester product.

Applications of Methyl 2 6 Aminopyridin 3 Yl Acetate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Heterocyclic Systems

The inherent reactivity of the 2-aminopyridine (B139424) moiety within Methyl 2-(6-aminopyridin-3-yl)acetate makes it an ideal starting material for constructing fused heterocyclic systems. The exocyclic amino group and the endocyclic pyridine (B92270) nitrogen act as binucleophiles, enabling a variety of cyclization reactions. rsc.org

The imidazo[1,2-a]pyridine (B132010) core is a prominent "privileged scaffold" in medicinal chemistry and is also valuable in materials science. acs.orgacs.org The synthesis of this framework frequently begins with a 2-aminopyridine derivative. This compound is a prime candidate for these transformations, which typically involve the reaction of the 2-amino group with a two-carbon synthon.

Common synthetic strategies applicable to this compound include:

Condensation with α-Halocarbonyl Compounds: This is a classic and widely used method where the 2-aminopyridine reacts with compounds like bromoacetophenones or ethyl bromopyruvate. acs.org The reaction proceeds via initial alkylation of the ring nitrogen followed by intramolecular condensation and cyclization. acs.org

Multicomponent Reactions (MCRs): Three-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a highly efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines. researchgate.net These reactions typically involve a 2-aminopyridine, an aldehyde, and an isocyanide, often under metal catalysis. researchgate.net Copper-catalyzed MCRs involving an aldehyde and a terminal alkyne are also effective. rsc.org

Oxidative Cyclization: Various methods utilize an oxidant to facilitate the C-N bond formation. Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones, nitroolefins, or ketoxime acetates are well-established techniques for building the imidazo[1,2-a]pyridine core. rsc.org

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type |

| Condensation | α-Halocarbonyl compounds (e.g., ethyl bromopyruvate) | Reflux in ethanol (B145695) (catalyst-free) | Substituted Imidazo[1,2-a]pyridines acs.org |

| Multicomponent Reaction | Aldehyde, Isocyanide | Scandium triflate (Sc(OTf)₃) | 2,3-disubstituted Imidazo[1,2-a]pyridines researchgate.net |

| Multicomponent Reaction | Aldehyde, Terminal Alkyne | Copper(I) iodide (CuI) | Imidazo[1,2-a]pyridines rsc.org |

| Oxidative Coupling | Ketones (e.g., acetophenones) | Copper(I) iodide (CuI), Aerobic | Substituted Imidazo[1,2-a]pyridines rsc.org |

Quinazolines and their quinazolinone analogues are another class of heterocyclic compounds with significant pharmacological activities. nih.gov The synthesis of these scaffolds typically proceeds from aniline-based precursors, such as anthranilic acids, 2-aminobenzamides, or 2-aminobenzophenones. researchgate.netopenmedicinalchemistryjournal.com Common methods include the Bischler, Niementowski, and Riedel syntheses, as well as modern metal-catalyzed approaches. openmedicinalchemistryjournal.comrsc.org

While these methods are well-established for benzene-ring-based precursors, the direct synthesis of quinazoline (B50416) derivatives from pyridine-based starting materials like this compound is not a commonly reported transformation in the scientific literature. Such a synthesis would likely require a complex, multi-step ring transformation rather than a direct cyclization, and is not considered a standard application of this particular building block.

The versatile structure of this compound also allows for its use in the synthesis of other important heterocyclic analogues.

Pyridinone Derivatives: 2-Pyridone derivatives are recognized for their biological activities, including as HIV-1-specific reverse transcriptase inhibitors. nih.gov Synthetic routes to substituted 6-amino-2-pyridones have been developed, often through one-pot, multi-step reactions involving precursors like N-substituted 2-cyanoacetamides. researchgate.net The aminopyridine moiety of this compound could be chemically modified and integrated into such synthetic schemes to produce novel pyridone structures.

Thiazole (B1198619) Analogues: The 2-aminothiazole (B372263) moiety is a key pharmacophore in many biologically active compounds. bio-conferences.org The most common method for its synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. mdpi.com By utilizing the 2-aminopyridine group of this compound, it is possible to synthesize thiazole-fused or thiazole-substituted pyridine derivatives. For example, the amino group can be converted to a thiourea, which can then undergo cyclization, or it can be used to construct a larger system where a thiazole ring is formed in a subsequent step. rsc.orgbio-conferences.org

Integration into Complex Molecular Architectures and Natural Product Analogues

The utility of this compound extends beyond the synthesis of simple heterocycles to its incorporation into larger, more complex molecular structures. The imidazo[1,2-a]pyridine scaffold, readily accessible from this precursor, can be further functionalized to build sophisticated molecules with specific functions.

A notable example is the synthesis of advanced imaging agents for positron emission tomography (PET). A complex imidazo[1,2-a]pyridine derivative was developed as a potential PET probe for targeting the PI3K/mTOR signaling pathway in cancer. The synthesis involved constructing the core heterocycle and then elaborating it with other functional units, such as oxadiazoles (B1248032) and piperazine (B1678402) moieties, to achieve the desired biological targeting and imaging properties. This demonstrates how the fundamental scaffold derived from a 2-aminopyridine precursor can be a cornerstone for assembling intricate, high-value molecules.

Building Block in Medicinal Chemistry for Scaffold Development (emphasizing chemical synthetic strategies)

In medicinal chemistry, a "scaffold" is a core molecular structure from which a library of related compounds can be synthesized for biological screening. This compound is an exemplary building block for scaffold development due to its straightforward conversion into privileged structures like imidazo[1,2-a]pyridines.

The imidazo[1,2-a]pyridine scaffold is found in numerous clinically used drugs and is a focus of drug discovery programs targeting a wide range of diseases. acs.org Synthetic chemists leverage the reactivity of 2-aminopyridine precursors to generate large libraries of derivatives with diverse substitutions. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer. The synthetic strategy involved starting with substituted 2-aminopyridines, forming the imidazo[1,2-a]pyridine core, and then introducing various functional groups to explore the structure-activity relationship (SAR). The ester group on the acetate (B1210297) side chain of the title compound provides an additional handle for modification, further increasing the diversity of potential drug candidates.

| Target Scaffold | Synthetic Strategy | Therapeutic Area of Derivatives |

| Imidazo[1,2-a]pyridine | Condensation with α-halocarbonyls, MCRs | Anti-cancer (RGGT inhibitors), Antiviral, Anti-tuberculosis |

| Chromenopyridine | Multi-component reactions (MCRs) | Drug Discovery (General) |

| Quinazoline | Oxidative cyclization, Tandem reactions | Anti-cancer (Kinase inhibitors) researchgate.net |

Precursor for Advanced Materials and Catalyst Development (e.g., ligand frameworks)

The applications of this compound and its derivatives are not limited to pharmaceuticals. The resulting heterocyclic systems possess properties that make them useful in materials science and catalysis.

Advanced Materials: Imidazo[1,2-a]pyridine derivatives have noteworthy applications in materials science, including in the fields of optics and as dispersed dyes for textiles, where they can offer high colorfastness and brightness. researchgate.net Furthermore, aminopyridine derivatives are used as monomers for the synthesis of polymers. rsc.org For example, poly-2-aminopyridine has been synthesized via electrochemical oxidation and can be doped to create semiconducting films. rsc.org Molecularly imprinted polymers based on aminopyridines have also been developed for the selective removal of pollutants from water.

Catalyst Development: The imidazo[1,2-a]pyridine skeleton can be used to form abnormal N-heterocyclic carbene (aNHC) ligands. acs.org N-heterocyclic carbenes are a critical class of ligands in modern organometallic chemistry, used to stabilize metal centers and mediate a wide range of catalytic transformations. The ability to synthesize these ligand frameworks from readily available precursors like this compound opens avenues for the development of novel catalysts.

Q & A

Q. Structural Characterization

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., using SHELX programs for refinement ).

- NMR/LC-MS : Confirm molecular identity via ¹H/¹³C NMR (e.g., δ 3.69–3.78 ppm for methyl ester protons) and LC-MS ([M+H]⁺ = 167.3) .

- FT-IR : Validate ester (C=O) and amine (N-H) functional groups.

What biological assays are suitable for evaluating the pharmacological potential of this compound?

Q. Biological Activity Screening

- In vitro enzyme inhibition : Test kinase or protease inhibition (e.g., RET kinase assays via structure-activity relationship studies, as seen in related pyridine derivatives ).

- Cellular cytotoxicity : Use cancer cell lines to assess antiproliferative effects.

- Docking studies : Model interactions with target proteins (e.g., using Trifluoromethyl-pyridine analogs as templates ).

How can researchers improve the low yield of the esterification reaction?

Q. Advanced Synthesis Optimization

- Catalyst screening : Replace H₂SO₄ with milder acids (e.g., TsOH) or enzymatic catalysts to reduce side reactions.

- Microwave-assisted synthesis : Enhance reaction efficiency (e.g., as demonstrated in Suzuki couplings for related compounds ).

- Protecting groups : Temporarily shield the amine group during esterification to prevent undesired side reactions.

What cross-coupling strategies are viable for synthesizing derivatives of this compound?

Q. Derivatization via Cross-Coupling

- Suzuki-Miyaura coupling : React boronic esters with halogenated pyridine intermediates (e.g., 6-bromo derivatives) using Pd catalysts (Pd₂(dba)₃) and P(Cy)₃ ligands .

- Buchwald-Hartwig amination : Introduce aryl/alkyl amines at the pyridine ring for SAR studies.

How can analytical methods be tailored to detect impurities in this compound?

Q. Advanced Analytical Method Development

- HPLC-DAD/MS : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate and quantify degradation products.

- Stress testing : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups (e.g., ester hydrolysis under basic conditions ).

What computational approaches predict the reactivity of this compound in medicinal chemistry?

Q. Computational Modeling

- DFT studies : Calculate charge distribution and nucleophilic/electrophilic sites (e.g., amino group as a hydrogen-bond donor ).

- MD simulations : Predict binding stability in protein pockets (e.g., using analogs with trifluoromethyl groups as references ).

How does the steric and electronic environment of the pyridine ring influence reactivity?

Q. Substituent Effect Analysis

- Electron-withdrawing groups (e.g., -Cl, -Br) at the 6-position increase electrophilicity, enabling nucleophilic substitution (e.g., SNAr reactions ).

- Steric hindrance : Bulky substituents reduce coupling efficiency in cross-reactions (e.g., compare 6-methyl vs. 6-chloro derivatives ).

What stability studies are critical for long-term storage of this compound?

Q. Stability and Storage

- Accelerated stability testing : Monitor degradation under 40°C/75% RH over 6 months.

- Lyophilization : Improve shelf life by converting to a stable salt form (e.g., hydrochloride salt, as in related amino-pyridine esters ).

How can researchers resolve contradictory spectral data during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.